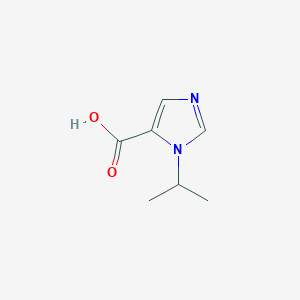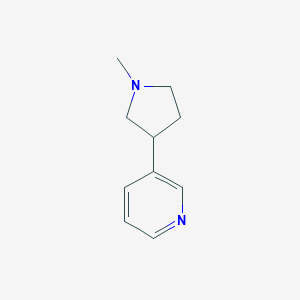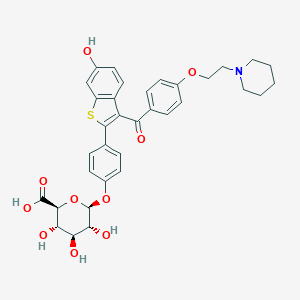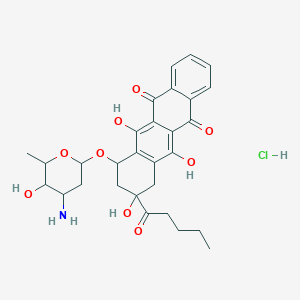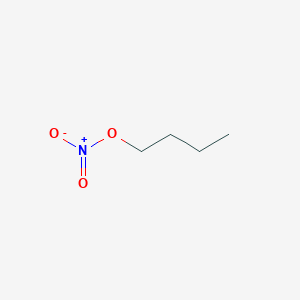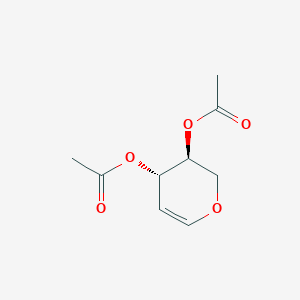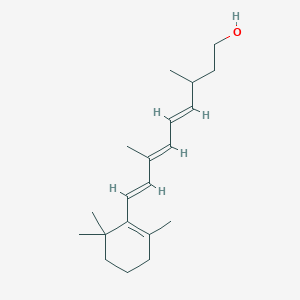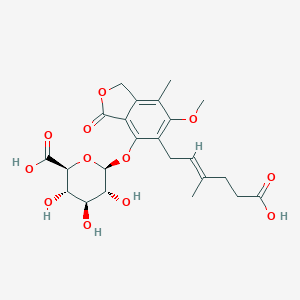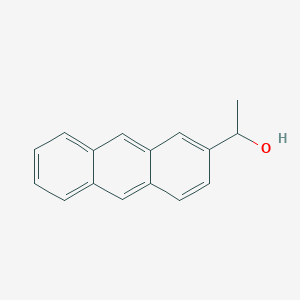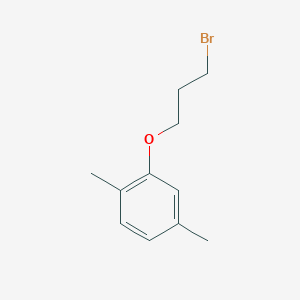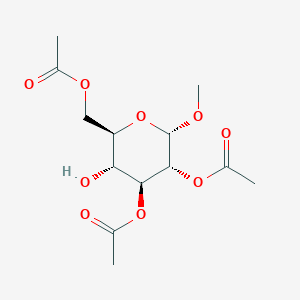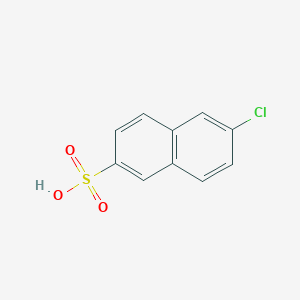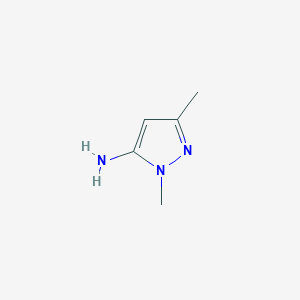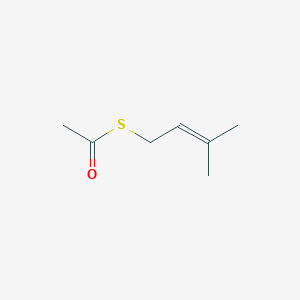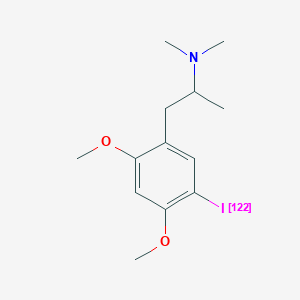
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 (also known as DOI) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been the subject of extensive research due to its potential applications in various fields of science. DOI is a potent agonist of the serotonin receptor 5-HT2A, which plays a crucial role in the regulation of mood, cognition, and perception.
Applications De Recherche Scientifique
DOI has been extensively studied in various fields of science, including neuroscience, pharmacology, and psychiatry. Its potent agonist activity at the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. DOI has been used to investigate the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and gene expression in the brain. It has also been used to study the mechanisms underlying the hallucinogenic effects of psychedelic drugs such as LSD and psilocybin.
Mécanisme D'action
DOI acts as a potent agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Effets Biochimiques Et Physiologiques
DOI has been shown to have a wide range of biochemical and physiological effects. In the brain, it increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and perception. It also increases the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention. In addition, DOI has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DOI has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. It also has a long half-life, which allows for prolonged activation of the receptor. However, DOI has several limitations, including its potential toxicity and the difficulty of obtaining pure samples. In addition, its hallucinogenic effects may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on DOI. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. DOI may be a valuable tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and efficacy than DOI. These compounds may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of DOI involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with iodine and aluminum to produce 2,5-dimethoxy-N-(2-iodoethyl)phenethylamine, which is then treated with dimethylamine to yield DOI. The overall yield of this process is around 30%, and the purity of the final product can be increased using chromatographic techniques.
Propriétés
Numéro CAS |
102145-23-3 |
|---|---|
Nom du produit |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 |
Formule moléculaire |
C13H20INO2 |
Poids moléculaire |
344.21 g/mol |
Nom IUPAC |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
Clé InChI |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES isomérique |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
SMILES canonique |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Synonymes |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



